Benzoic acid, 3,3'-sulfonylbis-
Overview
Description
Benzoic acid, 3,3’-sulfonylbis- is an organic compound that belongs to the family of sulfonylbisbenzoic acids It is characterized by the presence of two benzoic acid moieties connected through a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’-sulfonylbis- typically involves the sulfonation of benzoic acid. One common method includes the reaction of benzoic acid with fuming sulfuric acid, followed by neutralization with barium carbonate . The resulting disulfonic acid is then subjected to alkaline fusion to yield the desired product.
Industrial Production Methods
Industrial production of benzoic acid, 3,3’-sulfonylbis- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-sulfonylbis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3,3’-sulfonylbis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-sulfonylbis- involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include inhibition of microbial growth or modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the sulfonyl group.
Sulfonylbenzoic acids: Compounds with similar sulfonyl linkages but different substituents on the benzene rings.
Uniqueness
Benzoic acid, 3,3’-sulfonylbis- is unique due to the presence of two benzoic acid moieties connected through a sulfonyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
3-(3-carboxyphenyl)sulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6S/c15-13(16)9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBECNDJSLQBLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334203 | |
Record name | Benzoic acid, 3,3'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22452-74-0 | |
Record name | Benzoic acid, 3,3'-sulfonylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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